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For Immediate Release

Shanghai, China – December 10, 2025 – A novel nanoparticle platform, the G0-C14
formulation, is demonstrating significant therapeutic potential in overcoming chemotherapy

resistance in cancer treatment. This innovative approach enables the simultaneous delivery of

chemotherapy agents and gene-silencing siRNA to tumor cells, offering a synergistic strategy

to enhance treatment efficacy. This guide provides a comprehensive comparison of G0-C14
formulations with alternative nanocarriers, supported by experimental data, detailed protocols,

and pathway visualizations to inform researchers, scientists, and drug development

professionals.

The G0-C14 formulation is a sophisticated nanoparticle system engineered for the co-delivery

of a cisplatin prodrug and siRNAs targeting the REV1 and REV3L genes. These genes are

integral components of the translesion synthesis (TLS) pathway, a DNA damage tolerance

mechanism that can contribute to acquired resistance to DNA-damaging chemotherapeutics

like cisplatin. By simultaneously delivering a potent cytotoxic agent and silencing the genes that

enable cancer cells to survive its effects, G0-C14 nanoparticles present a powerful, dual-action

therapeutic strategy.
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The therapeutic efficacy of any nanocarrier is critically dependent on its physicochemical

properties, including drug loading capacity, release kinetics, and in vivo performance. Below is

a comparative summary of G0-C14 formulations against other common siRNA delivery

platforms.
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Detailed methodologies are crucial for the replication and validation of these findings. The

following sections outline the key experimental protocols for the synthesis and evaluation of

G0-C14 formulations.

Synthesis of PLGA-PEG/G0-C14 Nanoparticles
This protocol describes the preparation of nanoparticles co-encapsulating a cisplatin prodrug

and siRNA using a double emulsion solvent evaporation method.[5][6][7][8]

Materials:

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG)

Cationic lipid G0-C14

Cisplatin prodrug

REV1/REV3L-specific siRNA

Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA) solution

Deionized water

Procedure:

Organic Phase Preparation: Dissolve PLGA-PEG and the cisplatin prodrug in

dichloromethane (DCM).

Aqueous Phase (siRNA) Preparation: Dissolve the siRNA in deionized water.

Primary Emulsion Formation: Add the aqueous siRNA solution to the organic phase and

sonicate to form a water-in-oil (w/o) emulsion.

Secondary Emulsion Formation: Add the primary emulsion to a solution of poly(vinyl alcohol)

(PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
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Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow

the DCM to evaporate, leading to the formation of solid nanoparticles.

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.

Washing: Wash the nanoparticles with deionized water to remove excess PVA and

unencapsulated drugs.

Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer for storage or

use.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell line (e.g., LNCaP)

Complete cell culture medium

PLGA-PEG/G0-C14 nanoparticles (and other formulations for comparison)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO) or other suitable solvent

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Treatment: Treat the cells with varying concentrations of the nanoparticle formulations.

Include untreated cells as a negative control and a known cytotoxic agent as a positive
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control.

Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control cells.

Visualizing the Mechanism of Action
To understand how G0-C14 formulations enhance chemotherapy, it is essential to visualize the

targeted signaling pathway and the experimental workflow.

REV1/REV3L Translesion Synthesis Pathway
The following diagram illustrates the key steps in the translesion synthesis (TLS) pathway

involving REV1 and REV3L (as part of the DNA polymerase ζ complex, Pol ζ). This pathway

allows the cell to bypass DNA lesions, such as those induced by cisplatin, but often in an error-

prone manner, which can lead to mutations and drug resistance. The siRNA delivered by G0-
C14 nanoparticles inhibits the expression of REV1 and REV3L, thereby disrupting this survival

pathway and sensitizing the cancer cells to cisplatin.[9][10][11]
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Cellular Response to Cisplatin-Induced DNA Damage Translesion Synthesis (TLS) Pathway

G0-C14 Nanoparticle Intervention
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Caption: The REV1/REV3L translesion synthesis pathway and its inhibition by G0-C14
nanoparticles.

Experimental Workflow for In Vivo Efficacy Evaluation
The diagram below outlines the typical workflow for assessing the in vivo therapeutic potential

of G0-C14 formulations in a tumor xenograft model.
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Caption: Workflow for evaluating the in vivo efficacy of G0-C14 nanoparticle formulations.
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Conclusion
The G0-C14 nanoparticle platform represents a promising advancement in cancer therapy,

particularly for overcoming chemotherapy resistance. Its ability to co-deliver a cytotoxic drug

and gene-silencing siRNAs to the tumor microenvironment offers a synergistic approach that

has demonstrated superior efficacy in preclinical models. The data and protocols presented in

this guide provide a valuable resource for researchers working to validate and build upon these

findings. Further investigation into the quantitative aspects of drug loading and release, along

with continued in vivo studies, will be crucial in translating this innovative technology into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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